REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[C:5]([CH3:13])([CH3:12])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]Br)[CH3:2].[C:15]1([CH3:27])[CH:20]=[CH:19][C:18]([S:21]([CH2:24][N+:25]#[C-:26])(=[O:23])=[O:22])=[CH:17][CH:16]=1.[H-].[Na+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CS(C)=O>[CH2:1]([O:3][C:4](=[O:14])[C:5]([CH3:13])([CH3:12])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:24]([N+:25]#[C-:26])([S:21]([C:18]1[CH:17]=[CH:16][C:15]([CH3:27])=[CH:20][CH:19]=1)(=[O:22])=[O:23])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]([CH3:12])([CH3:13])[C:4]([O:3][CH2:1][CH3:2])=[O:14])[CH3:2] |f:2.3,4.5|
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCCCCBr)(C)C)=O
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3.69 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with ice-water (300 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with dichloromethane (3□100 mL)
|
Type
|
WASH
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Details
|
The combined organic layers were washed with water (200 mL), half-saturated NaCl solution (2′200 mL), and saturated NaCl solution (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CCCCCC(CCCCCC(C(=O)OCC)(C)C)(S(=O)(=O)C1=CC=C(C=C1)C)[N+]#[C-])(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 130.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |